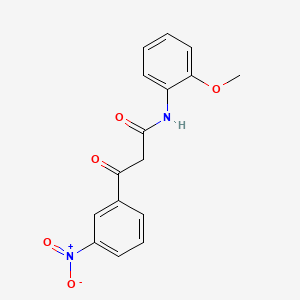
Benzenepropanamide, N-(2-methoxyphenyl)-3-nitro-beta-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-3-(3-nitrophenyl)-3-oxopropanamide is an organic compound with a complex structure that includes both methoxy and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-(3-nitrophenyl)-3-oxopropanamide typically involves the reaction of 2-methoxyaniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under nitrogen atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-(3-nitrophenyl)-3-oxopropanamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product would be the corresponding amine derivative.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major products would depend on the nucleophile used.
Scientific Research Applications
N-(2-methoxyphenyl)-3-(3-nitrophenyl)-3-oxopropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-(3-nitrophenyl)-3-oxopropanamide involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can affect the compound’s biological activity and its potential as a pharmaceutical agent.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-3-(3-aminophenyl)-3-oxopropanamide
- N-(2-methoxyphenyl)-3-(3-chlorophenyl)-3-oxopropanamide
Uniqueness
N-(2-methoxyphenyl)-3-(3-nitrophenyl)-3-oxopropanamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and biological properties
Biological Activity
Benzenepropanamide, N-(2-methoxyphenyl)-3-nitro-beta-oxo- (CAS Number: 63134-28-1) is a chemical compound with significant biological activity. This article provides a detailed overview of its properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14N2O5
- Molar Mass : 314.29 g/mol
- Synonyms : N-(2-methoxyphenyl)-3-nitro-beta-oxobenzenepropionamide, among others .
The biological activity of Benzenepropanamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other critical biomolecules.
- Interaction with Receptors : It has been suggested that Benzenepropanamide could interact with G protein-coupled receptors (GPCRs), which play a crucial role in various signal transduction pathways .
- Antioxidant Properties : Some studies indicate that compounds with similar structures exhibit antioxidant activity, which can mitigate oxidative stress in cells.
Anticancer Activity
Research has shown that derivatives of benzenepropanamide exhibit anticancer properties. For instance, a study demonstrated that certain nitro-substituted benzamides could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential therapeutic application in cancer treatment.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of Benzenepropanamide. It has been observed that compounds with similar structural features can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This could have implications for treating neurodegenerative diseases.
Case Studies
-
Case Study on Anticancer Properties :
- A study published in the Journal of Medicinal Chemistry investigated the effects of various benzamide derivatives on cancer cell proliferation. The results indicated that compounds similar to Benzenepropanamide inhibited the growth of breast and prostate cancer cells by inducing cell cycle arrest and apoptosis .
- Neuroprotection in Animal Models :
Data Table: Biological Activities and Effects
Properties
CAS No. |
63134-28-1 |
|---|---|
Molecular Formula |
C16H14N2O5 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-3-(3-nitrophenyl)-3-oxopropanamide |
InChI |
InChI=1S/C16H14N2O5/c1-23-15-8-3-2-7-13(15)17-16(20)10-14(19)11-5-4-6-12(9-11)18(21)22/h2-9H,10H2,1H3,(H,17,20) |
InChI Key |
GXVZEBWLFFMKMY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















